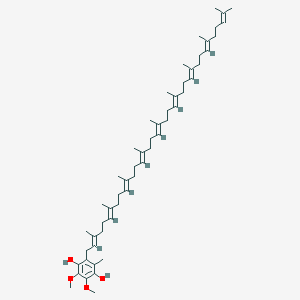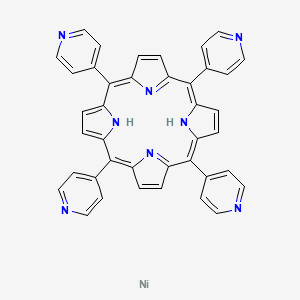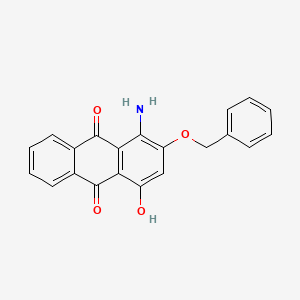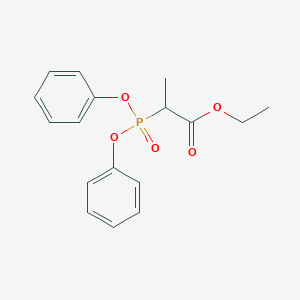![molecular formula C9H6N2O3S2 B13142095 2'-Acetyl-[2,4'-bithiazole]-4-carboxylic acid CAS No. 21313-30-4](/img/structure/B13142095.png)
2'-Acetyl-[2,4'-bithiazole]-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Acetyl-[2,4’-bithiazole]-4-carboxylic acid is a heterocyclic compound featuring a bithiazole core. Thiazole derivatives, including bithiazoles, are known for their diverse pharmacological activities, such as antibacterial, antifungal, antiviral, and antitumor effects . This compound’s unique structure makes it a valuable subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Acetyl-[2,4’-bithiazole]-4-carboxylic acid typically involves the use of palladium-catalyzed cross-coupling reactions. For instance, starting from 2,4-dibromothiazole, a palladium-catalyzed cross-coupling reaction with an organometallic compound can be employed . The reaction conditions often include the use of a suitable solvent, temperature control, and specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound may involve continuous-flow, gas-phase synthesis techniques. These methods optimize the molar ratio between reactants and utilize catalysts such as ZrO2 to achieve high selectivity and conversion rates . This approach is advantageous for large-scale production due to its efficiency and reduced environmental impact.
化学反応の分析
Types of Reactions: 2’-Acetyl-[2,4’-bithiazole]-4-carboxylic acid can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines or other reduced derivatives .
科学的研究の応用
2’-Acetyl-[2,4’-bithiazole]-4-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2’-Acetyl-[2,4’-bithiazole]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial growth by interfering with protein synthesis or cell wall formation . The compound’s bithiazole core allows it to bind to various enzymes and receptors, disrupting their normal function and leading to antimicrobial or antitumor effects .
類似化合物との比較
2,2’-Bithiazole: Another bithiazole derivative with similar chemical properties but different biological activities.
4,4’-Bithiazole: Known for its coordination chemistry and potential use in materials science.
Thiazole Derivatives: A broad class of compounds with diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness: 2’-Acetyl-[2,4’-bithiazole]-4-carboxylic acid stands out due to its specific acetyl and carboxylic acid functional groups, which enhance its reactivity and potential biological activities. Its unique structure allows for targeted interactions with molecular pathways, making it a valuable compound for further research and development .
特性
CAS番号 |
21313-30-4 |
|---|---|
分子式 |
C9H6N2O3S2 |
分子量 |
254.3 g/mol |
IUPAC名 |
2-(2-acetyl-1,3-thiazol-4-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3S2/c1-4(12)7-10-5(2-15-7)8-11-6(3-16-8)9(13)14/h2-3H,1H3,(H,13,14) |
InChIキー |
OGPKLDBXYIZETD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=CS1)C2=NC(=CS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


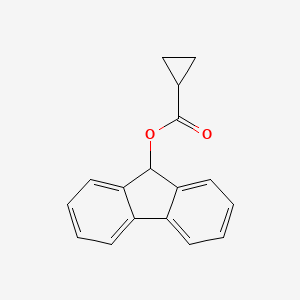
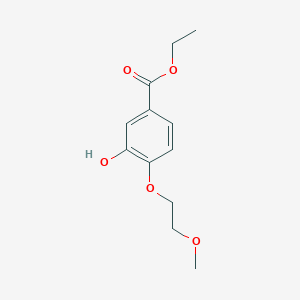
![7-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13142021.png)
![O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine](/img/structure/B13142023.png)
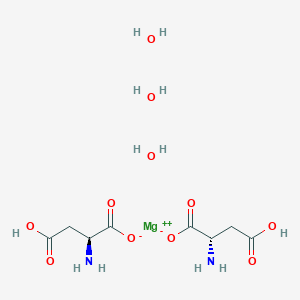
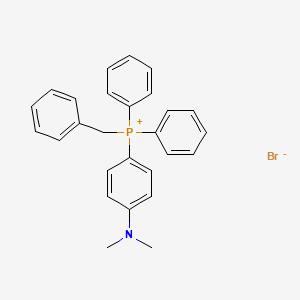
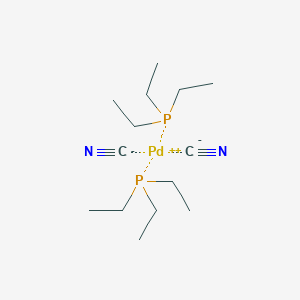

![(S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13142052.png)
